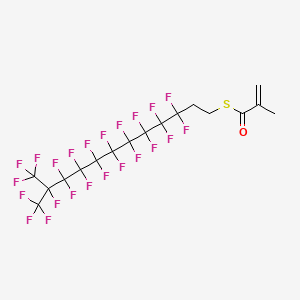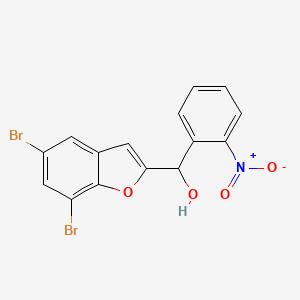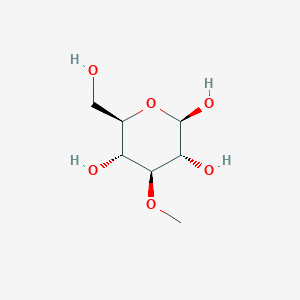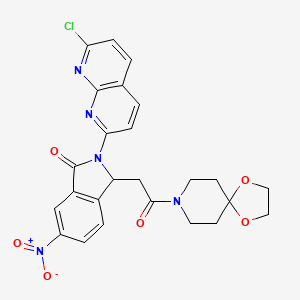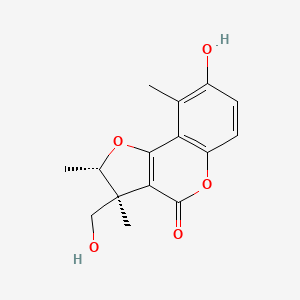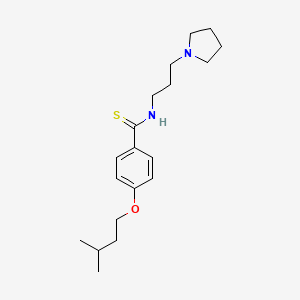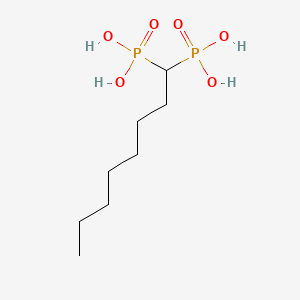
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorobenzoyl group and an ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzodiazepine core with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying the function of benzodiazepine receptors.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the production of pharmaceuticals or as an intermediate in chemical synthesis.
作用机制
The mechanism of action of this compound likely involves interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound can enhance the effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the chlorobenzoyl group and the ethyl ester functional group could influence its binding affinity and selectivity for benzodiazepine receptors, as well as its metabolic stability and pharmacokinetic profile.
属性
CAS 编号 |
121635-56-1 |
|---|---|
分子式 |
C20H21ClN2O3 |
分子量 |
372.8 g/mol |
IUPAC 名称 |
ethyl 5-(4-chlorobenzoyl)-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-26-20(25)17-12-13(2)23(18-7-5-4-6-16(18)22-17)19(24)14-8-10-15(21)11-9-14/h4-11,13,17,22H,3,12H2,1-2H3 |
InChI 键 |
IAXIOVHILHQPOZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC(N(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



